molecular formula C14H13ClN4O3 B3363504 5-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile CAS No. 1031130-76-3

5-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile

Cat. No. B3363504
CAS RN: 1031130-76-3
M. Wt: 320.73 g/mol
InChI Key: YINPRILNQVBYAR-UHFFFAOYSA-N
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Description

The compound “5-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile” is a chemical compound with the CAS Number: 1031130-76-3 . It has a molecular weight of 320.73 . The IUPAC name for this compound is 5-[4-(chloroacetyl)-1-piperazinyl]-2-(2-furyl)-1,3-oxazole-4-carbonitrile .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H13ClN4O3/c15-8-12(20)18-3-5-19(6-4-18)14-10(9-16)17-13(22-14)11-2-1-7-21-11/h1-2,7H,3-6,8H2 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.

Scientific Research Applications

Antimicrobial Applications

This compound has been used in the synthesis of new piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) norfloxacin analogues . These analogues have shown promising antimicrobial activity, particularly against Gram-negative strains . The new hybrids were intended to have a new binding mode to DNA gyrase, allowing for a more potent antibacterial effect and activity against current quinolone-resistant bacterial strains .

Anti-Biofilm Properties

The thiazolidinedione moiety in the norfloxacin analogues synthesized using this compound aimed to include additional anti-pathogenicity by preventing biofilm formation . The resulting compounds showed promising anti-biofilm activity against Gram-positive strains .

Anticancer Potentials

A series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives was synthesized using this compound . These derivatives were evaluated for their in vitro anticancer activities . Compound 5 among the synthesized compounds showed good anticancer activity .

Molecular Docking Studies

The synthesized compounds were also used in molecular docking studies . These studies demonstrated that compounds 5 and 7 displayed good docking scores with better anticancer potency within the binding pocket .

Research Use

This compound is available for research use . It can be used in the synthesis of various other compounds and in the development of new drugs .

Development of New Antibacterial Agents

The compound has been used in the development of new antibacterial agents . The new hybrids synthesized using this compound were intended to have a new binding mode to DNA gyrase, allowing for a more potent antibacterial effect .

properties

IUPAC Name

5-[4-(2-chloroacetyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O3/c15-8-12(20)18-3-5-19(6-4-18)14-10(9-16)17-13(22-14)11-2-1-7-21-11/h1-2,7H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YINPRILNQVBYAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C3=CC=CO3)C#N)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile
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5-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile
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5-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile
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5-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile
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5-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile

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